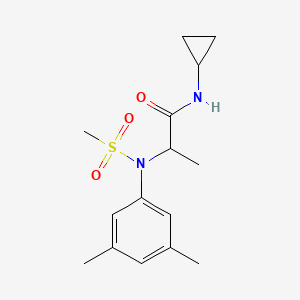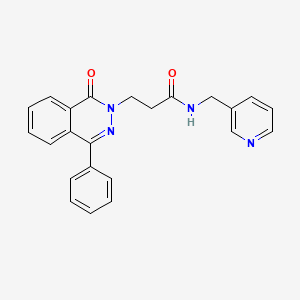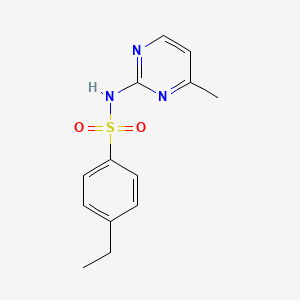![molecular formula C23H18F3NO4 B4742336 2-(2-NAPHTHYL)-2-OXOETHYL 4-OXO-4-[3-(TRIFLUOROMETHYL)ANILINO]BUTANOATE CAS No. 4442-27-7](/img/structure/B4742336.png)
2-(2-NAPHTHYL)-2-OXOETHYL 4-OXO-4-[3-(TRIFLUOROMETHYL)ANILINO]BUTANOATE
Vue d'ensemble
Description
2-(2-NAPHTHYL)-2-OXOETHYL 4-OXO-4-[3-(TRIFLUOROMETHYL)ANILINO]BUTANOATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthyl group, a trifluoromethyl aniline moiety, and a butanoate ester, making it a subject of interest in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-NAPHTHYL)-2-OXOETHYL 4-OXO-4-[3-(TRIFLUOROMETHYL)ANILINO]BUTANOATE typically involves multi-step organic reactions. One common method includes the condensation of 2-naphthylacetic acid with 4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate ester formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-NAPHTHYL)-2-OXOETHYL 4-OXO-4-[3-(TRIFLUOROMETHYL)ANILINO]BUTANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted anilines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(2-NAPHTHYL)-2-OXOETHYL 4-OXO-4-[3-(TRIFLUOROMETHYL)ANILINO]BUTANOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 2-(2-NAPHTHYL)-2-OXOETHYL 4-OXO-4-[3-(TRIFLUOROMETHYL)ANILINO]BUTANOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-OXO-4-(2-(TRIFLUOROMETHYL)THIO)ANILINO-2-BUTENOIC ACID
- 2,3-DICHLORO-4-OXO-4-(3-(TRIFLUOROMETHYL)ANILINO)-2-BUTENOIC ACID
Uniqueness
2-(2-NAPHTHYL)-2-OXOETHYL 4-OXO-4-[3-(TRIFLUOROMETHYL)ANILINO]BUTANOATE stands out due to its naphthyl group, which imparts unique electronic and steric properties
Propriétés
IUPAC Name |
(2-naphthalen-2-yl-2-oxoethyl) 4-oxo-4-[3-(trifluoromethyl)anilino]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3NO4/c24-23(25,26)18-6-3-7-19(13-18)27-21(29)10-11-22(30)31-14-20(28)17-9-8-15-4-1-2-5-16(15)12-17/h1-9,12-13H,10-11,14H2,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDPYCSMPABSGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)COC(=O)CCC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366766 | |
| Record name | 2-(Naphthalen-2-yl)-2-oxoethyl 4-oxo-4-[3-(trifluoromethyl)anilino]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4442-27-7 | |
| Record name | 2-(Naphthalen-2-yl)-2-oxoethyl 4-oxo-4-[3-(trifluoromethyl)anilino]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-methylpyridazine](/img/structure/B4742254.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-ethylbutanamide](/img/structure/B4742260.png)

![N-(3-{N-[(2,5-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-4-fluorobenzamide](/img/structure/B4742268.png)

![N-tert-butyl-3-[4-(2-phenylethylsulfamoyl)phenyl]propanamide](/img/structure/B4742290.png)
![(1H-benzimidazol-2-ylmethyl){[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B4742292.png)
![1-Benzyl-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrrolidine-2,5-dione](/img/structure/B4742299.png)
![2-[(2,5-dichlorophenoxy)acetyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide](/img/structure/B4742324.png)
![2-{3-ethoxy-4-[2-(phenylthio)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4742330.png)

![(5-ETHYL-3-THIENYL){4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE](/img/structure/B4742362.png)
![METHYL 3-[(5-FORMYL-2-METHOXYPHENYL)METHYL]-1-(2-METHOXYPHENYL)-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4742370.png)

